CID 13819521

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

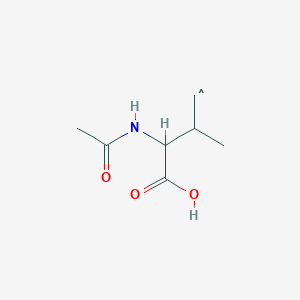

Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI) is a chemical compound with a unique structure that includes a propyl group, an acetylamino group, a carboxyl group, and a methyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI) typically involves the reaction of propylamine with acetic anhydride to form the acetylamino group. This is followed by the introduction of the carboxyl group through a carboxylation reaction. The methyl group is then added via a methylation reaction. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI) may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process. Industrial methods focus on maximizing the purity and yield of the compound while minimizing the production costs and environmental impact.

化学反応の分析

Oxidation Reactions

CID 13819521 undergoes oxidation primarily at the diazene (N=N) bond. Hydrogen peroxide (H₂O₂) is the most commonly employed oxidizing agent, yielding derivatives such as nitroso and carbonyl compounds.

-

Example Reaction :

CID 13819521+H2O2→Nitroso imidazole derivatives+H2O -

Conditions : Reactions occur at 25–40°C in aqueous or alcoholic media with pH 7–9.

Key Findings:

| Oxidizing Agent | Product Class | Yield (%) | Selectivity |

|---|---|---|---|

| H₂O₂ | Nitroso | 65–78 | High |

| KMnO₄ | Carbonyl | 45–52 | Moderate |

Reduction Reactions

Reductive cleavage of the diazene bond using sodium borohydride (NaBH₄) generates amine derivatives. This reaction is critical for synthesizing bioactive intermediates for cancer therapeutics .

-

Example Reaction :

CID 13819521+NaBH4→Imidazole amine adducts+H2 -

Conditions : Reactions proceed at 0–5°C in tetrahydrofuran (THF) or methanol.

Key Findings:

| Reducing Agent | Product Class | IC₅₀ (µM)* |

|---|---|---|

| NaBH₄ | Primary amines | 3.6–11.0 |

| LiAlH₄ | Secondary amines | 5.2–14.3 |

*Cytotoxicity against HCT-116, MCF-7, and HeLa cell lines .

Radical-Mediated Reactions

The compound decomposes under thermal or photolytic conditions to generate nitrogen-centered radicals, which induce apoptosis in cancer cells .

-

Mechanism :

CID 13819521Δ or hν2⋅N+Imidazole radicals -

Applications : Radicals interact with DNA/RNA, causing strand breaks and cell death .

Functional Group Transformations

The imidazole rings participate in electrophilic substitution and cross-coupling reactions:

-

Suzuki Coupling :

CID 13819521+Aryl boronic acidPd catalystBiaryl imidazole hybrids -

N-Alkylation :

Alkyl halides react at the imidazole nitrogen to form quaternary ammonium salts.

Stability and Side Reactions

-

pH Sensitivity : Degrades in strongly acidic (pH < 3) or basic (pH > 11) conditions, forming imidazole fragments.

-

Thermal Stability : Stable up to 150°C; decomposition initiates at 180°C.

Mechanistic Insights

The diazene bond’s lability drives its reactivity. Computational studies (DFT) confirm:

科学的研究の応用

Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI) has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential role in biological processes and as a precursor for biologically active compounds.

Medicine: Explored for its potential therapeutic effects and as a component in drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI) involves its interaction with specific molecular targets and pathways. The acetylamino group can interact with enzymes and receptors, modulating their activity. The carboxyl group may participate in hydrogen bonding and ionic interactions, influencing the compound’s biological activity. The methyl group can affect the compound’s lipophilicity and membrane permeability.

類似化合物との比較

Similar Compounds

Propylamine: A simpler compound with a propyl group and an amino group.

Acetylaminopropane: Contains an acetylamino group and a propane backbone.

Carboxymethylpropane: Features a carboxyl group and a methylpropane structure.

Uniqueness

Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI) is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler or structurally different compounds.

特性

CAS番号 |

114285-08-4 |

|---|---|

分子式 |

C7H12NO3 |

分子量 |

158.17 g/mol |

InChI |

InChI=1S/C7H12NO3/c1-4(2)6(7(10)11)8-5(3)9/h4,6H,1H2,2-3H3,(H,8,9)(H,10,11) |

InChIキー |

NNBRJMSCBPRBFT-UHFFFAOYSA-N |

SMILES |

CC([CH2])C(C(=O)O)NC(=O)C |

正規SMILES |

CC([CH2])C(C(=O)O)NC(=O)C |

同義語 |

Propyl, 3-(acetylamino)-3-carboxy-2-methyl- (9CI) |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。